cinchonidine sulfuric acid dihydrate

Description

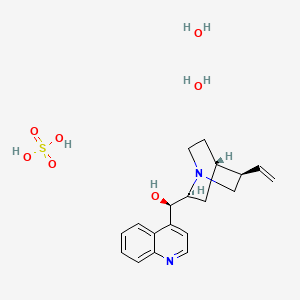

Cinchonidine sulfate dihydrate (CAS 524-61-8) is a crystalline alkaloid derivative with the molecular formula C₁₉H₂₂N₂O·2H₂SO₄·2H₂O and a molecular weight of 490.54 (anhydrous basis) . It appears as a white crystalline powder, melts at 239–241°C, and contains 6.5–7.2% water . This compound is widely used in asymmetric synthesis, catalysis, and as a chiral selector in chromatography due to its stereoselective properties .

Properties

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O.H2O4S.2H2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4);2*1H2/t13-,14-,18-,19+;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROWYMULWJEBQS-CNGLPXLGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-61-8 | |

| Record name | Cinchonidine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cinchonidine sulfuric acid dihydrate typically involves the extraction of cinchonidine from cinchona bark, followed by its reaction with sulfuric acid. The process begins with the extraction of cinchonidine using solvents such as ethanol or methanol. The extracted cinchonidine is then reacted with sulfuric acid to form cinchonidine sulfate. The addition of water results in the formation of the dihydrate form .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of cinchonidine from cinchona bark. The extracted cinchonidine is purified and then reacted with sulfuric acid in lead-lined tanks. The reaction mixture is then cooled to allow the crystallization of this compound .

Chemical Reactions Analysis

Types of Reactions

Cinchonidine sulfuric acid dihydrate undergoes various chemical reactions, including:

Oxidation: Cinchonidine can be oxidized to form cinchonidine N-oxide.

Reduction: Reduction of cinchonidine can lead to the formation of dihydrocinchonidine.

Substitution: Cinchonidine can undergo substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products

Oxidation: Cinchonidine N-oxide.

Reduction: Dihydrocinchonidine.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Cinchonidine sulfuric acid dihydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cinchonidine sulfuric acid dihydrate is not fully understood. it is believed that cinchonidine, like other cinchona alkaloids, prevents the polymerization of toxic hematin formed by the degradation of hemoglobin in erythrocytes to hemozoin (β-hematin). This action is crucial in its antimalarial properties . Additionally, cinchonidine interacts with various molecular targets and pathways, including ion channels and receptors, contributing to its antiarrhythmic effects .

Comparison with Similar Compounds

Structural and Chemical Properties

Cinchonidine sulfate dihydrate is part of the cinchona alkaloid family, which includes stereoisomers and derivatives like quinidine sulfate dihydrate and quinine sulfate dihydrate . Key comparisons:

Stability and Handling

- Cinchonidine Sulfate Dihydrate : Requires storage at room temperature; degradation risks increase with prolonged storage .

- Quinidine/Quinine Sulfates : Similar storage requirements, but quinidine is more hygroscopic due to its methoxy group .

Comparison with Non-Alkaloid Sulfates

5-Sulfosalicylic Acid Dihydrate (CAS 5965-83-3)

Barium Chloride Dihydrate (CAS 10326-27-9)

- Role : Used in McFarland standards for microbial turbidity , contrasting with cinchonidine’s synthetic applications.

- Hazards : Highly toxic (ingestion/inhalation) compared to cinchonidine’s moderate risks .

Key Research Findings

- Stereochemical Impact : The absence of a methoxy group in cinchonidine reduces its membrane-stabilizing effects compared to quinidine, making it less suitable for cardiac applications .

- Solubility : Cinchonidine sulfate dihydrate exhibits higher aqueous solubility than its anhydrous form, critical for catalytic reactions .

- Purity : Commercial grades of cinchonidine sulfate dihydrate exceed 98% purity, comparable to pharmaceutical-grade quinidine derivatives .

Biological Activity

Cinchonidine sulfuric acid dihydrate is a compound derived from the alkaloid cinchonidine, which is extracted from the bark of the Cinchona tree. It has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications.

This compound has a molecular formula of and a molecular weight of approximately 378.5 g/mol. It appears as a white to light yellow crystalline powder, typically with high purity levels exceeding 98%.

The primary mechanism of action for this compound is its ability to inhibit the polymerization of heme, a process crucial for the survival of malaria parasites such as Plasmodium falciparum. By interfering with this detoxification pathway, it leads to the accumulation of toxic heme derivatives, ultimately resulting in the death of the parasite.

In addition to its antimalarial properties, cinchonidine has been shown to exhibit cytotoxic effects against various cancer cell lines. This suggests that it may modulate neurotransmitter systems and influence physiological responses through interaction with ion channels and receptors.

Biological Activities

This compound has been studied for several biological activities:

- Antimalarial Activity : It acts as a competitive inhibitor in the heme polymerization process, similar to other cinchona alkaloids.

- Anticancer Properties : Research indicates that it may enhance the efficacy of chemotherapeutic agents when used in combination therapies.

- Antiarrhythmic Effects : Historically utilized in treating arrhythmias due to its impact on cardiac ion channels.

Antimalarial Efficacy

A study highlighted that cinchonidine effectively inhibits Plasmodium species' growth in vitro, showing comparable efficacy to quinine but with potentially fewer side effects . The following table summarizes key findings from various studies on its antimalarial activity:

| Study Reference | Methodology | Findings |

|---|---|---|

| In vitro assays | Inhibition of heme polymerization; effective against P. falciparum | |

| Cytotoxicity assays | Significant cytotoxic effects on cancer cell lines; potential for combination therapy | |

| Pharmacological studies | Demonstrated antiarrhythmic properties; modulation of cardiac function |

Cytotoxic Effects

In another research finding, cinchonidine was tested against several cancer cell lines, revealing that it could enhance the efficacy of doxorubicin and cyclophosphamide. This synergistic effect suggests potential applications in oncology, where it may serve as an adjunct therapy to improve treatment outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.